molecular formula C13H11Cl2N3O2 B2425183 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine CAS No. 1306183-61-8

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine

Cat. No.: B2425183
CAS No.: 1306183-61-8
M. Wt: 312.15
InChI Key: RITFRYFUNVEYOC-UHFFFAOYSA-N
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Description

“6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 1306183-61-8. It has a molecular weight of 312.15 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Advantages and Limitations for Lab Experiments

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune system. However, the use of this compound in lab experiments is limited by its toxicity and potential off-target effects. Careful control of dosing and experimental conditions is necessary to avoid confounding effects.

Future Directions

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine has shown promise as a therapeutic agent for autoimmune diseases, but its use is limited by its adverse effects on the immune system. Future research should focus on developing more selective JAK3 inhibitors with fewer off-target effects. Additionally, the role of JAK3 in other diseases and biological processes should be further explored to identify new therapeutic targets.

Synthesis Methods

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine is synthesized using a multi-step process that involves the reaction of 2-chloro-6-nitropyridine with 4-chlorophenethylamine. The resulting intermediate is then reacted with 6-chloro-1-hexyne, followed by hydrogenation to produce the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine has been extensively studied in scientific research for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the immune system, and its inhibition by this compound has been shown to reduce inflammation and autoimmune responses.

Properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITFRYFUNVEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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